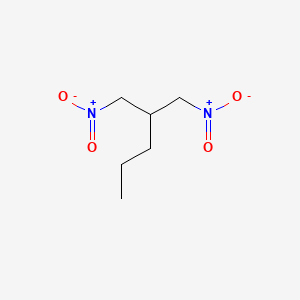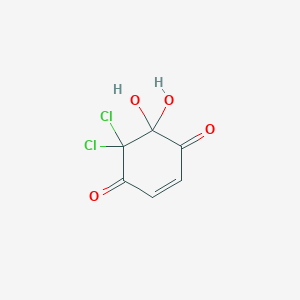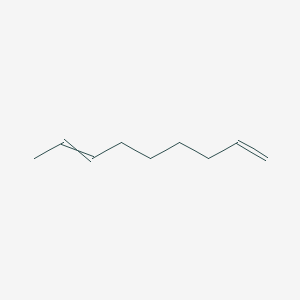
1,7-Nonadiene, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Nonadiene, (Z)- is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The (Z)- configuration indicates that the two hydrogen atoms adjacent to the double bond are on the same side, giving the molecule a specific geometric structure. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Nonadiene, (Z)- can be synthesized through several methods. One common approach involves the use of Gilman reagents (organocuprates), which are useful nucleophiles for forming carbon-carbon bonds . Another method involves the base-induced elimination of HX from an allylic halide .
Industrial Production Methods: Industrial production of 1,7-Nonadiene, (Z)- often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of alkynes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,7-Nonadiene, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the diene into corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially with organocuprates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Gilman reagents are frequently used for nucleophilic substitution.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
1,7-Nonadiene, (Z)- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,7-Nonadiene, (Z)- exerts its effects involves its ability to participate in various chemical reactions. The double bonds in the molecule make it reactive towards electrophiles and nucleophiles, allowing it to form new carbon-carbon bonds and other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,3-Butadiene: Another diene with two double bonds, but in a different position.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Uniqueness: 1,7-Nonadiene, (Z)- is unique due to its specific (Z)- configuration and the position of its double bonds. This gives it distinct reactivity and properties compared to other dienes, making it valuable in specific synthetic applications.
Properties
CAS No. |
92230-16-5 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
nona-1,7-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4,6H,1,5,7-9H2,2H3 |
InChI Key |
POZQPLMVTQPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


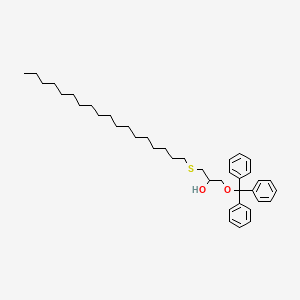
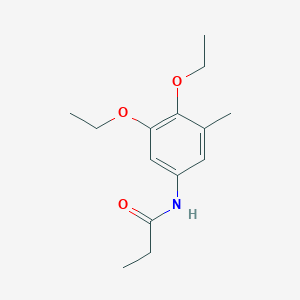
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
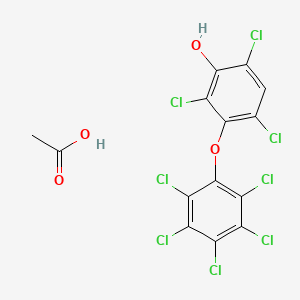
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
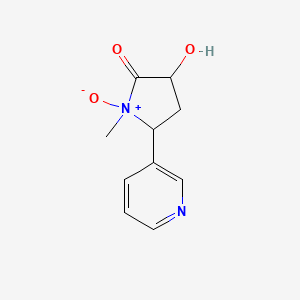
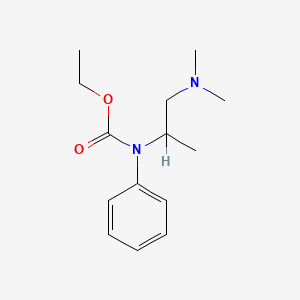

![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
